(E)-N'-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide
Overview
Description
(E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has been studied for its potential antimicrobial properties and its ability to form metal complexes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide typically involves the reaction of 4,6-dimethylpyrimidine-2-carbaldehyde with N,N-dimethylformamide dimethyl acetal under reflux conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for (E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide involves its interaction with biological targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of enzymes and other proteins. Molecular docking studies have shown that the compound can bind to specific active sites of enzymes, inhibiting their activity and leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
(E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide: Known for its antimicrobial properties and ability to form metal complexes.
(E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide: Similar structure but with different substituents, leading to variations in biological activity and chemical reactivity.
Uniqueness
(E)-N’-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide stands out due to its specific substitution pattern on the pyrimidine ring, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development .
Properties
IUPAC Name |
N'-(4,6-dimethylpyrimidin-2-yl)-N,N-dimethylmethanimidamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c1-7-5-8(2)12-9(11-7)10-6-13(3)4/h5-6H,1-4H3/b10-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKGPGSOFVJVNR-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N=CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)/N=C/N(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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